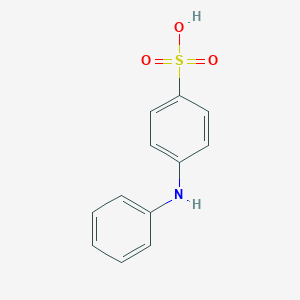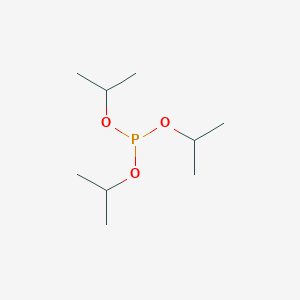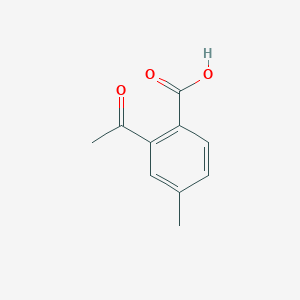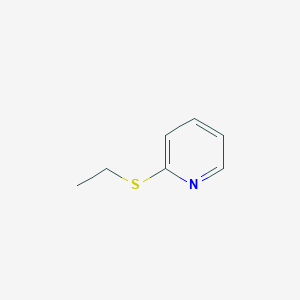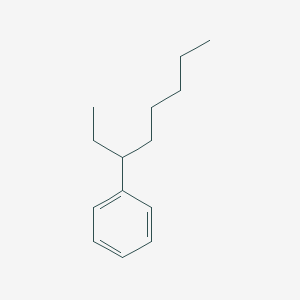
Octane, 3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane, 3-phenyl-, also known as 1-phenyloctane, is a chemical compound that belongs to the family of organic compounds known as phenylalkanes. It is a colorless liquid with a sweet odor and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of Octane, 3-phenyl-, is not well understood. However, it is believed to interact with cellular membranes and alter their properties, leading to changes in cellular function.
Biochemical and Physiological Effects:
Octane, 3-phenyl-, has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro. It has also been shown to have analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Octane, 3-phenyl-, in lab experiments is its low toxicity, which makes it a safer alternative to other organic solvents. However, its low boiling point and high vapor pressure can make it difficult to handle and store. Additionally, its high cost may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Octane, 3-phenyl-. One area of interest is its potential as a drug candidate for the treatment of inflammation and cancer. Another area of interest is its use as a model compound for studying the properties of phenylalkanes and other organic compounds. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
Octane, 3-phenyl-, can be synthesized through the Friedel-Crafts alkylation reaction between benzene and 1-bromooctane. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and yields Octane, 3-phenyl-ne as the product.
Wissenschaftliche Forschungsanwendungen
Octane, 3-phenyl-, is used in various scientific research applications, including as a reference standard in gas chromatography, as a solvent for organic synthesis, and as a model compound for studying the properties of phenylalkanes. It is also used in the development of new drugs and as a starting material for the synthesis of other organic compounds.
Eigenschaften
CAS-Nummer |
18335-15-4 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
octan-3-ylbenzene |
InChI |
InChI=1S/C14H22/c1-3-5-7-10-13(4-2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |
InChI-Schlüssel |
XEYWPMIXBVMRLE-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCC(CC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



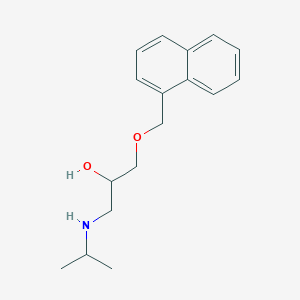
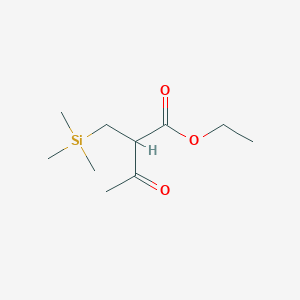
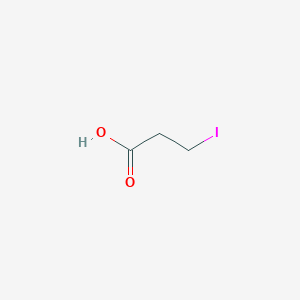
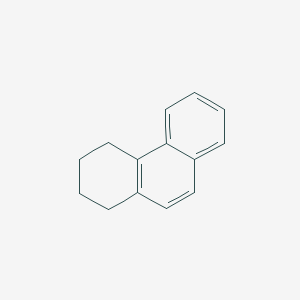
pyrimidin-2-one](/img/structure/B93888.png)
